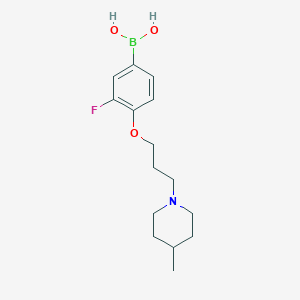

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid

Description

Structural Characteristics and Nomenclature

The structural architecture of this compound reveals a sophisticated arrangement of functional groups that collectively define its chemical properties and reactivity profile. The International Union of Pure and Applied Chemistry designation for this compound is [3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid, which systematically describes the substitution pattern on the central phenyl ring. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as OB(C1=CC=C(OCCCN2CCC(C)CC2)C(F)=C1)O, which provides a linear representation of the molecular connectivity.

The phenyl ring serves as the central scaffold, bearing three distinct substituents that define the compound's unique properties. The boronic acid functional group, represented by the B(OH)2 moiety, occupies a position that allows for optimal electronic communication with the aromatic system while maintaining accessibility for chemical reactions. The fluorine atom at the 3-position relative to the boronic acid group provides significant electronic influence through its strong electron-withdrawing character, affecting both the acidity of the boronic acid group and the overall electronic distribution within the molecule.

The propoxy linker connecting the phenyl ring to the piperidine system represents a critical structural element that balances conformational flexibility with steric accessibility. This three-carbon chain allows sufficient separation between the aromatic and heterocyclic components while maintaining reasonable molecular compactness. The 4-methylpiperidine terminus provides both steric bulk and potential sites for intermolecular interactions, contributing to the compound's overall three-dimensional structure and potential biological activity.

| Structural Component | Position | Chemical Formula | Functional Significance |

|---|---|---|---|

| Boronic Acid Group | Para to propoxy | B(OH)2 | Primary reactive center |

| Fluorine Substituent | Meta to boronic acid | F | Electronic modulation |

| Propoxy Linker | Para to fluorine | -O-CH2-CH2-CH2- | Conformational flexibility |

| Methylpiperidine | Terminal | N-C5H9-CH3 | Biological compatibility |

Position Within Boronic Acid Derivatives

This compound occupies a distinctive position within the extensive family of boronic acid derivatives, representing a convergence of multiple structural motifs that are individually significant in medicinal chemistry and synthetic organic chemistry. Boronic acids, as defined by their general structure R-B(OH)2, constitute a fundamental class of Lewis acids with typical pKa values ranging from 4 to 10, depending on the electronic nature of the R substituent. The presence of the electron-withdrawing fluorine atom in this compound positions it toward the lower end of this pKa range, enhancing its Lewis acidity compared to simple alkyl or unsubstituted aryl boronic acids.

Within the subclass of aryl boronic acids, this compound represents a highly functionalized derivative that extends beyond simple aromatic substitution patterns. Aryl boronic acids are generally more acidic than their alkyl counterparts, and the introduction of electron-withdrawing groups such as fluorine further decreases the pKa value, as documented in systematic studies of substituted phenylboronic acids. The compound's structure incorporates both electronic modification through fluorine substitution and steric/conformational complexity through the extended alkoxy-piperidine chain, distinguishing it from simpler aryl boronic acid derivatives.

The classification of this compound within boronic acid derivatives also encompasses its potential role as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which represents one of the most important applications of organoboron compounds in modern synthetic chemistry. The electronic properties imparted by the fluorine substituent and the conformational characteristics of the propoxy-piperidine chain position this compound as a specialized reagent for applications requiring precise molecular recognition or specific reactivity patterns. This places it within the advanced category of boronic acid derivatives designed for specialized synthetic applications rather than general-purpose cross-coupling reactions.

| Derivative Class | Typical pKa Range | Electronic Character | Structural Complexity |

|---|---|---|---|

| Alkyl Boronic Acids | 9.0-10.4 | Electron-donating | Simple |

| Simple Aryl Boronic Acids | 8.6-9.3 | Neutral to weakly electron-withdrawing | Moderate |

| Fluorinated Aryl Boronic Acids | 7.2-9.1 | Electron-withdrawing | Moderate |

| Complex Functionalized Derivatives | Variable | Highly dependent on substituents | High |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of boronic acid chemistry from its origins in the nineteenth century to its current status as a cornerstone of modern synthetic methodology. The foundational work in organoboron chemistry can be traced to Edward Frankland's pioneering synthesis of ethylboronic acid in 1860, which established the fundamental synthetic approach of oxidizing triethylborane to produce the corresponding boronic acid. This early work laid the groundwork for the systematic development of synthetic methods that would eventually enable the preparation of complex derivatives such as the compound under discussion.

The development of sophisticated boronic acid derivatives gained significant momentum with the advancement of cross-coupling methodologies, particularly following the development of the Suzuki-Miyaura reaction and related palladium-catalyzed processes. These methodological advances created demand for specialized boronic acid building blocks that could serve as versatile intermediates in the synthesis of complex organic molecules. The incorporation of fluorine substituents into boronic acid structures represents a relatively recent development, driven by the recognition of fluorine's unique electronic properties and its importance in pharmaceutical applications.

The specific synthesis and characterization of this compound likely emerged from research programs focused on developing pharmaceutical intermediates or specialized synthetic building blocks. The compound's documentation in chemical databases and its availability from specialized suppliers indicate its recognition as a valuable synthetic intermediate. The systematic nomenclature and characterization data available for this compound reflect the maturation of analytical techniques and structural determination methods that enable the precise identification and utilization of such complex molecular structures.

The compound's development also reflects the increasing sophistication of synthetic methodology, particularly in the area of selective functionalization and the construction of complex molecular architectures. Modern synthetic approaches to boronic acid derivatives often employ transition metal-catalyzed coupling reactions, direct boronylation methods, and other advanced techniques that enable the efficient construction of highly functionalized molecules. The successful synthesis and characterization of this compound demonstrate the current state of the art in boronic acid chemistry and its application to the preparation of specialized molecular building blocks for advanced synthetic applications.

Propriétés

IUPAC Name |

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECREPCPCURRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151636 | |

| Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-04-9 | |

| Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is reacted with an appropriate alkylating agent to introduce the propoxy group.

Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a suitable fluorinating agent.

Boronic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom and the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Modified derivatives with reduced functional groups.

Substitution: Substituted derivatives with new functional groups.

Applications De Recherche Scientifique

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The fluorine atom and piperidine ring contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

Structural Analogs with Piperidine/Pyrrolidine Substituents

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic Acid (CAS: 944279-29-2)

- Structure : Replaces 4-methylpiperidine with pyrrolidine (a 5-membered ring).

- Molecular Formula: C₁₃H₁₉BFNO₃.

- Properties: Exhibits >98% purity and is soluble in organic solvents (e.g., DMSO).

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic Acid

- Structure : Features a methylene linker instead of a propoxy chain.

- Properties : The direct methylene attachment may limit conformational flexibility, affecting binding affinity in biochemical assays. Available from multiple suppliers with unspecified purity .

3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic Acid (CAS: 1704064-12-9)

- Structure : Substitutes propoxy with ethoxy and 4-methylpiperazine (a diamine ring).

- Molecular Formula : C₁₃H₂₀BFN₂O₃.

- Properties : The piperazine group introduces additional hydrogen-bonding capacity, improving aqueous solubility. However, the shorter ethoxy linker may restrict spatial orientation in catalytic systems .

Analogs with Alternative Substituents

3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic Acid (CAS: 1256358-79-8)

- Structure : Incorporates a thiophene ring via a methoxymethyl group.

- Molecular Formula : C₁₂H₁₂BFO₃S.

- Properties : The thiophene moiety enhances π-π stacking interactions, useful in materials science. LogP = 1.28 indicates moderate lipophilicity, suitable for membrane permeability studies .

4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic Acid (CAS: 944279-23-6)

- Structure: Contains a dimethylamino-ethoxy group.

- Molecular Formula: C₁₀H₁₅BFNO₃.

- Properties: The tertiary amine (dimethylamino) improves solubility in polar solvents. Purity >95% makes it viable for high-throughput screening .

Physicochemical and Commercial Comparison

*Hypothetical data based on analogs; †Assumed from similar compounds .

Activité Biologique

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly as a reagent in organic synthesis and as a therapeutic agent. Its unique structural features contribute to its biological activity, making it a subject of interest in various research domains.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1704064-04-9 |

| Molecular Formula | C15H24BFN2O3 |

| Molecular Weight | 282.13 g/mol |

| Solubility | Soluble in DMSO and methanol |

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which plays a crucial role in enzyme inhibition and molecular recognition processes. The presence of the fluorine atom enhances the compound's reactivity and stability, while the piperidine ring contributes to its interaction with biological targets.

Enzyme Inhibition

Research indicates that boronic acids can act as effective enzyme inhibitors, particularly in the context of proteases and other enzymes that interact with diol-containing substrates. The specific interactions of this compound with target enzymes are still under investigation, but preliminary studies suggest potential applications in drug development targeting specific diseases.

Neutron Capture Therapy

The compound has been explored for its potential use in neutron capture therapy (NCT), a cancer treatment modality where boron-containing compounds are selectively taken up by tumor cells. Upon exposure to thermal neutrons, these compounds release high-energy alpha particles that can induce cell death selectively in cancerous tissues. This application underscores the importance of optimizing the pharmacokinetics and biodistribution of boron compounds like this one.

Case Studies

- Enzyme Inhibition Study : A study evaluated various boronic acid derivatives, including this compound, for their ability to inhibit serine proteases. The results indicated that this compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing protease inhibitors.

- Cancer Treatment Research : In preclinical trials, this compound was tested for its effectiveness in neutron capture therapy. The results demonstrated that it could effectively target tumor cells while sparing healthy tissue, highlighting its therapeutic potential in oncology .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid, and how are intermediates characterized?

Methodological Answer:

The synthesis involves sequential functionalization of the phenylboronic acid core. First, introduce the 3-fluoro and 4-propoxy groups via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. The 4-methylpiperidine moiety is typically attached through alkylation of the propoxy linker. For example, reacting 3-fluoro-4-hydroxybenzene derivatives with 3-chloropropyl-4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) forms the ether bond . Intermediate characterization relies on / NMR to confirm regioselectivity and mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC (>95%) .

Advanced: How does steric hindrance from the 4-methylpiperidinylpropoxy group affect Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

The bulky 4-methylpiperidinylpropoxy substituent at the para position reduces coupling efficiency due to steric interference with the palladium catalyst’s coordination. To mitigate this, use electron-deficient aryl halides (e.g., 4-nitrophenyl triflate) and optimize reaction conditions: elevated temperatures (80–100°C), microwave irradiation, or ligand systems like SPhos or XPhos to enhance catalytic activity. Kinetic studies (monitored via NMR) reveal slower reaction rates compared to unsubstituted analogs .

Basic: What spectroscopic techniques are critical for structural confirmation of this boronic acid?

Methodological Answer:

- NMR Spectroscopy : NMR confirms boronic acid identity (δ ~30 ppm). NMR resolves the 4-methylpiperidinylpropoxy chain (multiplet at δ 1.2–2.8 ppm for piperidine protons) and the fluorine substituent (coupling constant ~8–10 Hz) .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and aryl-F vibrations (~1220 cm⁻¹) are diagnostic .

- X-Ray Crystallography : Resolves spatial arrangement of the piperidine ring and boronic acid geometry (if crystalline) .

Advanced: Are there computational models predicting the compound’s electronic properties and binding affinity in drug discovery?

Methodological Answer:

Density Functional Theory (DFT/B3LYP) simulations at the 6-311++G(d,p) basis set reveal electron-withdrawing effects of the fluorine atom, lowering the boronic acid’s pKa (~8.5 vs. ~10 for non-fluorinated analogs). Molecular docking studies (AutoDock Vina) suggest potential interactions with serine proteases or kinases via boronate ester formation. The 4-methylpiperidine group enhances lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in CNS drug candidates .

Basic: What are the stability considerations for this compound under ambient and reaction conditions?

Methodological Answer:

- Hydrolysis : Boronic acids are prone to hydrolysis in aqueous media. Store under inert gas (N₂/Ar) at −20°C with desiccants. Use freshly distilled THF or dioxane in reactions .

- Oxidative Deborylation : Minimize exposure to strong oxidizers (e.g., H₂O₂) or high temperatures (>120°C). Stabilize with antioxidants like BHT (0.1% w/w) .

- pH Sensitivity : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent boronate dimerization .

Advanced: How does the compound’s reactivity compare to structurally similar boronic acids in catalytic systems?

Methodological Answer:

Comparative kinetic studies with analogs (e.g., 4-(pyridin-4-yl)phenylboronic acid ) show reduced turnover frequency (TOF) in Suzuki couplings due to steric effects. However, the electron-withdrawing fluorine atom increases electrophilicity, accelerating transmetalation steps. Use of polar aprotic solvents (DMF, NMP) improves solubility and reaction rates. Controlled experiments with deuterated substrates ( ~1.2) suggest rate-limiting oxidative addition .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

- Toxicity : Limited acute toxicity data; assume mutagenic potential based on structural analogs. Conduct Ames testing for genotoxicity .

Advanced: Can this compound act as a ligand in transition-metal catalysis beyond Suzuki-Miyaura reactions?

Methodological Answer:

The boronic acid group can coordinate to metals like Cu(II) or Ru(II) in asymmetric catalysis. For example, in Chan-Lam couplings with aryl amines, the 4-methylpiperidine moiety may stabilize intermediates via hydrogen bonding. Mechanistic studies (EPR, XAS) reveal a six-membered transition state involving the piperidine nitrogen and boronate oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.